molecular formula C18H24N10O4S B12752289 Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- CAS No. 109351-14-6

Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)-

Cat. No.: B12752289
CAS No.: 109351-14-6
M. Wt: 476.5 g/mol
InChI Key: ZKFVGIIUXDGNAB-UHFFFAOYSA-N
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Description

Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, imino, and sulfonyl groups. The presence of these groups contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- can be compared with other similar compounds, such as:

    Phenformin: A biguanide compound used in the treatment of diabetes.

    Metformin: Another biguanide compound widely used as an antidiabetic medication.

    Buformin: A biguanide compound with similar antidiabetic properties.

The uniqueness of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- lies in its specific structure and the presence of multiple functional groups, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

109351-14-6

Molecular Formula

C18H24N10O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-(diaminomethylideneamino)-N'-[2-[4-(dicarbamimidoylamino)phenyl]sulfonyl-4,5-dimethoxyphenyl]methanimidamide

InChI

InChI=1S/C18H24N10O4S/c1-31-13-7-12(25-9-26-27-16(19)20)15(8-14(13)32-2)33(29,30)11-5-3-10(4-6-11)28(17(21)22)18(23)24/h3-9H,1-2H3,(H3,21,22)(H3,23,24)(H,25,26)(H4,19,20,27)

InChI Key

ZKFVGIIUXDGNAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N=CNN=C(N)N)S(=O)(=O)C2=CC=C(C=C2)N(C(=N)N)C(=N)N)OC

Origin of Product

United States

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